molecular formula C12H18N2 B1277870 (1-Benzylpyrrolidin-2-yl)methanamine CAS No. 57734-44-8

(1-Benzylpyrrolidin-2-yl)methanamine

Cat. No. B1277870
CAS RN: 57734-44-8
M. Wt: 190.28 g/mol
InChI Key: OEYAFMGVIFWPQI-UHFFFAOYSA-N
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Description

(1-Benzylpyrrolidin-2-yl)methanamine (1-BPMA) is a synthetic compound that is used in a variety of scientific research applications. It is a derivative of the pyrrolidine ring system and is a white crystalline solid with a melting point of about 200°C. 1-BPMA has a wide range of applications in the fields of pharmacology, biochemistry, and medicinal chemistry. It is used as an intermediate in organic syntheses, as a metabolite in the body, and as a reagent in biochemical and physiological studies.

Scientific Research Applications

Application in Chemical Education

Scientific Field

Chemical Education

Summary of Application

(1-Benzylpyrrolidin-2-yl)methanamine is used as a model compound in educational settings to teach advanced organic synthesis techniques and analytical methods.

Methods of Application

Students synthesize the compound and its derivatives in laboratory courses, learning about reaction mechanisms and purification techniques.

Results

The educational exercises enhance students’ practical skills and deepen their understanding of organic chemistry concepts.

These applications showcase the versatility of (1-Benzylpyrrolidin-2-yl)methanamine in various scientific fields. The compound’s role in advancing research and technology is evident across these diverse areas. For the latest research and developments, consulting current scientific literature is essential .

properties

IUPAC Name

(1-benzylpyrrolidin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c13-9-12-7-4-8-14(12)10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEYAFMGVIFWPQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=CC=CC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60431831
Record name (1-benzylpyrrolidin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Benzylpyrrolidin-2-yl)methanamine

CAS RN

57734-44-8
Record name (1-benzylpyrrolidin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-benzylpyrrolidin-2-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

668.5 mg of the 2-azidomethyl-1-benzylpyrrolidine crude product obtained was dissolved in 5 mL of ethanol, to which 160 mg of 10% palladium carbon was added, and stirred at room temperature under an atmosphere of hydrogen gas for 5 hours. The 10% palladium carbon was celite-filtered, and the filtered product was washed with methanol. The solvent was evaporated, and the residue was purified by silica gel chromatography (chloroform to chloroform:methanol=30:1 to chloroform:methanol=15:1) to obtain 539.7 mg of the title compound crude product as a light yellow oil. Without further purification, this was used as the feed material for the next reaction.
Quantity
668.5 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
palladium carbon
Quantity
160 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
N Gutowska, P Seliger, J Romański, M Zięba… - Molecules, 2019 - mdpi.com
In the investigation presented here the synthesis of new lariat ether derivative obtained from the modification of tetrapyrrolidinyl-PNP-crown ether macrocycle is described. The …
Number of citations: 3 www.mdpi.com
A Rodríguez‐Hernández… - Pest Management …, 2023 - Wiley Online Library
BACKGROUND The amino acids R‐ and S‐proline were used to synthesize novel neonicotinoid derivatives that, after being characterized by 1 H, DEPTQ 135, and HRMS–QTOF, were …
Number of citations: 2 onlinelibrary.wiley.com
H Wang, Y Yang, H Ma - Inorganic Chemistry, 2016 - ACS Publications
A series of tridentate chiral aminophenol proligands and corresponding zinc complexes, LZnX (L = (S)-2-{[(1-R 4 -2-pyrrolidinyl)CH 2 N(R 3 )-]CH 2 }-6-R 1 -4-R 2 -C 6 H 2 O, X = N(…
Number of citations: 49 pubs.acs.org

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